Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

Catalog No.
S599934
CAS No.
38428-14-7
M.F
C18H25NO3
M. Wt
303.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

CAS Number

38428-14-7

Product Name

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

IUPAC Name

2-methylpropyl 2-(2-methylpropoxy)-2H-quinoline-1-carboxylate

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-13(2)11-21-17-10-9-15-7-5-6-8-16(15)19(17)18(20)22-12-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3

InChI Key

LPBHYOYZZIFCQT-UHFFFAOYSA-N

SMILES

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C

Synonyms

1-(isobutoxycarbonyl)-2-isobutoxy-1,2-dihydroquinoline, IIDQ

Canonical SMILES

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C

Molecular Structure Analysis

The structure of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate features a quinoline core, a heterocyclic aromatic ring system containing nitrogen. Attached to the quinoline ring at the C2 position is an isobutyloxy group (CH2CH(CH3)2-O-). Another isobutyl group (CH2CH(CH3)2-) is linked via a carboxylate group (COO-) to the C1 position of the quinoline ring, with the hydrogen denoting the enolic form (1(2H)) [, ]. This structure suggests potential for various interactions due to the aromatic ring and functional groups.


Chemical Reactions Analysis

  • Hydrolysis: The ester bond (carboxylate group) could be susceptible to hydrolysis under acidic or basic conditions, breaking it down into isobutyric acid and 2-isobutyloxyquinolinol.

Physical And Chemical Properties Analysis

Some physical properties are available for Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate:

  • Boiling point: 140-142 °C at 0.2 mm Hg (lit.) []
  • Density: 1.022 g/mL at 25 °C (lit.) []
  • Refractive index: n20/D 1.523 (lit.) []

There is no current information available on the specific mechanism of action of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate in scientific literature.

  • The presence of an aromatic ring suggests potential carcinogenicity, although specific data is lacking.
  • Standard safety precautions for handling organic compounds should be applied, including wearing gloves, eye protection, and working in a fume hood.

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

38428-14-7

Dates

Modify: 2023-08-15

Use of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline for the preparation of a hapten-protein conjugate for antibody development

Manisha Sathe, Mariliza Derveni, Marjorie Allen, David C Cullen
PMID: 20129781   DOI: 10.1016/j.bmcl.2009.12.078

Abstract

Polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ), a polymer-supported covalent coupling reagent, was successfully employed for the first time in the bioconjugation of an example hapten (phytanic acid derivative) to a carrier protein (bovine serum albumin (BSA)) within the context of immunogen preparation for antibody development. The ability of the prepared example phytanic acid derivative-BSA conjugate to bind an anti-phytanic acid antibody was confirmed using an enzyme-linked immunosorbent assay (ELISA).


Effect of hydrophobic carboxyl reagents on the proton flux through coupling factor CF0 in thylakoid membrane

Y Ho, J H Wang
PMID: 6446930   DOI: 10.1021/bi00553a018

Abstract




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